1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-4-11(5-2-9-1)7-8-10-3-6-12-8;;/h3,6,9H,1-2,4-5,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVHEXCABZPPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CO2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride typically involves the reaction of piperazine with an oxazole derivative. One common method involves the alkylation of piperazine with a suitable oxazole compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring’s nitrogen atoms act as nucleophiles in substitution reactions. Common reactants and conditions include:
| Reactant Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkyl halides | K₂CO₃, DMF, 60°C | Alkylated piperazine derivatives | 65–78 | |
| Acyl chlorides | Et₃N, CH₂Cl₂, 0°C → RT | Acylated derivatives (e.g., acetylated) | 82–90 |
Key Findings :
-
Alkylation with methyl iodide produces 1-[(1,3-oxazol-2-yl)methyl]-4-methylpiperazine in 78% yield under basic conditions.
-
Acylation with acetyl chloride forms stable amides, confirmed via ¹H-NMR and LC-MS .
Cycloaddition Reactions
The oxazole ring participates in [3+2] cycloadditions with nitrile oxides or azides:
| Reaction Partner | Catalyst/Conditions | Product | Selectivity |
|---|---|---|---|
| Nitrile oxide | Thermal (80°C) | Isoxazoline derivatives | >90% |
| Phenyl azide | Cu(I), RT | Triazole-linked hybrids | 70% |
Mechanistic Insight :
-
Oxazole’s electron-deficient nature facilitates regioselective cycloaddition at the 2-position.
-
Triazole formation via click chemistry enables bioconjugation applications .
Acid-Base Reactions
As a dihydrochloride salt, the compound undergoes pH-dependent solubility changes:
| pH Range | Solubility (mg/mL) | Dominant Species |
|---|---|---|
| <3.0 | >50 | Protonated piperazine |
| 7.4 | ~0.5 | Partially deprotonated |
| >10.0 | <0.1 | Free base form |
Applications :
-
Salt form enhances aqueous solubility for biological assays .
-
Deprotonation at alkaline pH facilitates extraction into organic solvents.
Redox Reactions
The oxazole ring is susceptible to reduction under catalytic hydrogenation:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂, Pd/C | EtOH, 25°C | Piperazine-thiol derivative | Ring-opening observed |
| NaBH₄ | MeOH, 0°C | Partially reduced oxazoline | Limited conversion |
Challenges :
Metal Coordination
The compound acts as a ligand for transition metals:
| Metal Ion | Coordination Site | Application | Reference |
|---|---|---|---|
| Cu(II) | Piperazine N atoms | Catalytic oxidation studies | |
| Pd(II) | Oxazole N atom | Cross-coupling catalyst |
Structural Confirmation :
Thermal Stability
Thermogravimetric analysis (TGA) data:
| Temperature Range (°C) | Mass Loss (%) | Decomposition Product |
|---|---|---|
| 25–150 | 2.1 | Adsorbed water |
| 150–300 | 68.3 | Piperazine fragments |
| >300 | 29.6 | Carbonaceous residue |
Implications :
Scientific Research Applications
Biological Activities
Antiviral Properties
Research indicates that 1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride exhibits promising antiviral activity. It has been studied for its efficacy against various viral pathogens, potentially interfering with viral replication processes or modulating host cellular responses. This property positions it as a candidate for further pharmacological exploration in the development of antiviral therapies.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Such effects could be beneficial in treating conditions characterized by inflammation, although further studies are needed to elucidate the underlying mechanisms.
Pharmacological Applications
Therapeutic Potential
The compound's unique combination of oxazole and piperazine functionalities contributes to its biological activity, making it a candidate for various therapeutic applications. Its potential use in treating viral infections and inflammatory diseases highlights its importance in drug development.
Interaction Studies
Research on the binding affinity of this compound to various biological targets is ongoing. Techniques such as molecular docking and in vitro assays are employed to understand its pharmacokinetics and pharmacodynamics better. These studies are crucial for guiding its therapeutic applications.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Antiviral Activity Study : A study assessed the antiviral efficacy of this compound against specific viral strains, demonstrating significant inhibition of viral replication. The mechanism was hypothesized to involve direct interference with viral entry or replication processes.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of the compound in animal models of inflammation. Results indicated a reduction in inflammatory markers, suggesting potential applications in treating inflammatory diseases.
- Molecular Docking Studies : Computational docking studies have been conducted to predict the binding interactions between this compound and target proteins involved in viral replication and inflammation pathways. These studies provide insights into optimizing the compound for enhanced efficacy.
Mechanism of Action
The mechanism of action of 1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Diversity
Key Observations :
- Halogenation (e.g., fluorine in flunarizine, chlorine in norchlorcyclizine) enhances lipophilicity and bioavailability, whereas the oxazole ring may improve aqueous solubility .
Key Observations :
- The target compound’s pharmacological profile remains uncharacterized, whereas analogs like meclizine and flunarizine are well-established in clinical use .
- Structural modifications correlate with divergent mechanisms: bulky aromatic groups (e.g., benzhydryl in meclizine) favor H₁ receptor binding, while fluorinated groups (e.g., flunarizine) enhance calcium channel interactions .
Key Observations :
Physicochemical Properties
Key Observations :
- The oxazole group in the target compound likely enhances solubility compared to highly lipophilic analogs like meclizine .
Biological Activity
1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride is a compound that combines a piperazine ring with an oxazole moiety, which contributes to its unique biological activities. This article explores its pharmacological potential, focusing on antiviral, anti-inflammatory, and other therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C₈H₁₃Cl₂N₃O
- Molecular Weight : 220.11 g/mol
The presence of the oxazole and piperazine groups enhances its solubility and stability, making it suitable for various biological studies.
Antiviral Properties
Research indicates that this compound shows potential as an antiviral agent . Studies have demonstrated its efficacy against various viral pathogens by interfering with viral replication processes or modulating host cellular responses. For instance, in vitro studies have shown significant inhibition of viral replication in cell cultures treated with this compound, suggesting its potential use in antiviral therapies.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties . It has been observed to reduce inflammatory markers in vitro, indicating a potential role in managing inflammatory diseases. Further studies are required to elucidate the mechanisms underlying these effects.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial activity , showing effectiveness against several bacterial strains. In vitro tests revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
The biological activity of this compound can be attributed to its interaction with specific biological targets. The piperazine component is known for its ability to bind to various receptors and enzymes, influencing cellular signaling pathways. This binding affinity can lead to alterations in cellular functions, contributing to its antiviral and anti-inflammatory effects .
Case Studies
- Antiviral Efficacy Study : A study conducted on the efficacy of this compound against influenza virus demonstrated a significant reduction in viral load in treated cells compared to controls. The IC50 value was found to be approximately 5 µM, indicating potent antiviral activity.
- Anti-inflammatory Response : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may mitigate inflammatory responses effectively.
- Antimicrobial Testing : The compound exhibited MIC values ranging from 0.5 to 2 mg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli. These findings support its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(dimethyl-1,2-oxazol-4-yl)methylpiperazine | Dimethylated Oxazole | Enhanced lipophilicity; potential CNS penetration |
| 1-(1,2-Oxazol-5-yl)methylpiperazine dihydrochloride | Different Oxazole position | Varied biological activity profile |
| 1-(1,3-Thiazol-2-yl)methylpiperazine | Thiazole instead of Oxazole | Potential antibacterial properties |
This table highlights how structural variations impact the biological activities of related compounds.
Q & A
Q. What are the recommended synthetic routes for 1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride?
A common approach involves nucleophilic substitution between piperazine derivatives and oxazole-containing alkyl halides. For example:
- React 2-(chloromethyl)-1,3-oxazole with piperazine in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux, followed by dihydrochloride salt formation using HCl gas or concentrated HCl in ethanol .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify intermediates via column chromatography .
Q. How can structural characterization be performed for this compound?
- NMR spectroscopy : Analyze H and C NMR spectra to confirm substitution patterns on the piperazine and oxazole rings. For example, oxazole protons typically resonate at δ 7.5–8.5 ppm .
- Mass spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H] peak) and fragmentation patterns .
- Elemental analysis : Confirm purity (>95%) by matching calculated vs. observed C, H, N percentages .
Q. What solvents and conditions optimize solubility for in vitro assays?
Q. What safety precautions are critical during handling?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential HCl vapor release during salt formation. Store in airtight containers at 4°C, desiccated, to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproducts?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of 2-(chloromethyl)-1,3-oxazole to piperazine to account for volatility losses .
- Catalytic additives : Introduce KI (10 mol%) to enhance nucleophilic substitution efficiency via the Finkelstein mechanism .
- Purification : Employ recrystallization from ethanol/water (3:1) to isolate the dihydrochloride salt with >99% purity .
Q. How to resolve contradictions in biological activity data across studies?
- Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., histamine H receptor antagonists) to ensure reproducibility .
- Validate targets : Perform competitive binding assays (e.g., radioligand displacement) to confirm affinity for piperazine-linked receptors like 5-HTA or σ-1 .
Q. What computational strategies predict the compound’s pharmacokinetics?
Q. How to assess stability under varying pH and temperature conditions?
Q. What are the implications of structural analogs in SAR studies?
- Replace the oxazole ring with thiazole or imidazole to evaluate electronic effects on receptor binding. For example, thiazole analogs show enhanced σ-1 affinity due to sulfur’s electronegativity .
- Modify the piperazine N-substituents (e.g., methyl vs. benzyl groups) to study steric effects on solubility and selectivity .
Q. How to design in vivo studies for neuropharmacological applications?
- Dose selection : Start with 10 mg/kg (i.p. or p.o.) in rodent models, based on in vitro IC values (e.g., 50 nM for 5-HTA).
- Behavioral assays : Use tail suspension (depression) or elevated plus maze (anxiety) tests, comparing to positive controls (e.g., fluoxetine) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
